(Z)-FeCP-oxindole

VEGFR-2 inhibition kinase assay angiogenesis

Choose (Z)-FeCP-oxindole for unambiguous VEGFR-2 inhibition. Unlike the E-isomer, it does not inhibit VEGFR1/PDGFRα/β at 10 µM, eliminating confounding multi-kinase effects. Redox-active ferrocenyl moiety enables biosensor and prodrug applications absent in organic inhibitors. Validated in B16 melanoma models (IC50 <1 µM).

Molecular Formula C19H15FeNO
Molecular Weight 329.2 g/mol
Cat. No. B560280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-FeCP-oxindole
Synonyms(Z)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one
Molecular FormulaC19H15FeNO
Molecular Weight329.2 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.C1=CC=C2C(=C1)C(=C(N2)[O-])C=C3C=CC=C3.[Fe+2]
InChIInChI=1S/C14H11NO.C5H5.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h1-9,15-16H;1-5H;/q;-1;+2/p-1
InChIKeyMTGBTDOTYGXLBK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-FeCP-oxindole for Research Applications: A Ferrocene-Substituted Oxindole VEGFR-2 Inhibitor


(Z)-FeCP-oxindole (CAS 1137967-28-2), chemically designated as (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one, is a synthetic organometallic compound belonging to the ferrocenyl oxindole class [1]. It functions as a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2, also known as KDR/Flk-1), a receptor tyrosine kinase central to tumor angiogenesis signaling . The compound features a ferrocenyl cyclopentadienyl (FeCP) moiety conjugated to an oxindole core via a methylidene bridge, existing as the Z-geometric isomer relative to its E-counterpart [2].

Geometric Isomerism and Kinase Selectivity: Why Substituting (Z)-FeCP-oxindole with (E)-FeCP-oxindole or Other VEGFR-2 Inhibitors May Compromise Experimental Reproducibility


Generic substitution of (Z)-FeCP-oxindole with its geometric isomer or alternative VEGFR-2 inhibitors carries a high risk of introducing confounding variables in kinase inhibition and cellular studies. The Z and E isomers are not functionally equivalent; their distinct three-dimensional configurations at the exocyclic double bond result in differential kinase inhibition profiles and cytotoxic potencies [1]. Furthermore, established small-molecule VEGFR-2 inhibitors such as semaxinib (SU5416) exhibit markedly divergent selectivity windows and potency thresholds, meaning that direct substitution without re-optimization of assay conditions (including inhibitor concentration ranges and cellular treatment durations) can lead to non-overlapping experimental outcomes [2]. The quantitative evidence below substantiates these substitution risks and provides the necessary data for informed compound selection.

Quantitative Evidence Guide: Verifiable Differentiation of (Z)-FeCP-oxindole from (E)-FeCP-oxindole and Other VEGFR-2 Inhibitors


VEGFR-2 Kinase Inhibition: Comparable Potency to (E)-FeCP-oxindole

(Z)-FeCP-oxindole inhibits VEGFR-2 tyrosine kinase activity with an IC50 value of 220 nM, as measured in an in vitro kinase assay . This value is essentially equipotent to its geometric isomer, (E)-FeCP-oxindole, which exhibits a reported IC50 of 214 nM against VEGFR-2 .

VEGFR-2 inhibition kinase assay angiogenesis

Kinase Selectivity Profile: Differential Off-Target Activity at VEGFR1 and PDGFR at 10 µM

At a concentration of 10 µM, (Z)-FeCP-oxindole does not significantly inhibit VEGFR1, PDGFRα, or PDGFRβ . In contrast, (E)-FeCP-oxindole exhibits significant inhibition of VEGFR1 and PDGFRα/β at the same 10 µM concentration .

kinase selectivity VEGFR1 PDGFR off-target profiling

Cellular Antiproliferative Activity: Z-Isomers Are More Potent Than E-Isomers Against Human Cancer Cell Migration

In a comparative study of ferrocenyl oxindole isomers, the Z-isomers demonstrated superior inhibitory effects on human breast cancer cell migration relative to their E-isomer counterparts. The most potent Z-isomers evaluated—compounds 11b, 12b, and 17b—exhibited IC50 values of 0.89 µM, 0.49 µM, and 0.64 µM, respectively, in Boyden chamber cell-migration assays [1]. While (Z)-FeCP-oxindole itself was not the most potent compound in this specific migration assay panel, the consistent trend of Z-configuration conferring enhanced anti-migratory activity underscores the functional relevance of geometric isomerism in this chemotype.

cell migration antiproliferative breast cancer wound healing

Cytotoxicity Profile: Sub-Micromolar Activity Against B16 Murine Melanoma Cells

(Z)-FeCP-oxindole displays anticancer activity against B16 murine melanoma cell lines with an IC50 value of less than 1 µM . This sub-micromolar potency is consistent with the class profile of ferrocenyl oxindoles, where several derivatives (including compounds 1, 2, and 4) demonstrated significant cytotoxic activity with IC50 values ≤ 2.3 µM across a panel of human cancer cell lines [1]. For reference, the established VEGFR-2 inhibitor semaxinib (SU5416) exhibits an IC50 of approximately 1.23 µM against VEGFR-2-driven cellular proliferation [2].

cytotoxicity melanoma B16 anticancer

Redox Behavior and Electrochemical Properties: Distinction from Non-Organometallic VEGFR-2 Inhibitors

The redox behavior of ferrocenyl oxindole isomers, including (Z)-FeCP-oxindole, has been characterized by cyclic voltammetry, revealing reversible one-electron oxidation processes attributable to the ferrocene moiety [1]. This electrochemical signature is absent in purely organic VEGFR-2 inhibitors such as semaxinib, vandetanib, and sunitinib, which lack the redox-active ferrocenyl group.

electrochemistry cyclic voltammetry redox organometallic

Optimal Research Applications for (Z)-FeCP-oxindole Based on Verified Differentiation Evidence


VEGFR-2-Specific Signaling Pathway Dissection Without VEGFR1/PDGFR Confounding Effects

Investigators studying VEGFR-2-dependent angiogenesis and downstream signaling cascades (including PLCγ-PKC-MAPK and PI3K-Akt pathways) should select (Z)-FeCP-oxindole over (E)-FeCP-oxindole when experimental interpretation requires minimal off-target kinase engagement. At a 10 µM working concentration, (Z)-FeCP-oxindole does not significantly inhibit VEGFR1, PDGFRα, or PDGFRβ, whereas (E)-FeCP-oxindole exhibits significant multi-kinase inhibition at the same concentration . This cleaner selectivity profile reduces the risk of misattributing observed phenotypes to VEGFR-2 inhibition when they may in fact arise from concurrent VEGFR1 or PDGFR blockade.

Organometallic Redox Probe Development and Electrochemical Biosensing

The reversible one-electron oxidation of the ferrocenyl moiety in (Z)-FeCP-oxindole, confirmed by cyclic voltammetry , renders this compound suitable as a redox-active molecular probe. Researchers developing electrochemical biosensors for kinase inhibitor detection, studying redox-mediated cytotoxicity mechanisms, or designing ferrocene-based prodrugs responsive to tumor microenvironment oxidative stress can leverage this property, which is entirely absent in organic VEGFR-2 inhibitors such as semaxinib, vandetanib, and sunitinib.

Comparative Isomer Pharmacology Studies in Tumor Cell Migration and Motility

Given the class-level observation that Z-configured ferrocenyl oxindoles exhibit enhanced anti-migratory activity against breast cancer cells relative to their E-isomer counterparts , (Z)-FeCP-oxindole serves as a key reference compound for structure-activity relationship (SAR) studies probing the geometric determinants of cellular anti-motility effects. Experimental designs comparing (Z)-FeCP-oxindole directly with (E)-FeCP-oxindole in wound-healing and Boyden chamber migration assays can elucidate how exocyclic double-bond geometry influences tumor cell motility independently of primary VEGFR-2 kinase inhibition.

In Vitro Melanoma and Angiogenesis Model Studies Requiring Defined VEGFR-2 Inhibition

With a VEGFR-2 IC50 of 220 nM and demonstrated sub-micromolar cytotoxicity against B16 murine melanoma cells (IC50 < 1 µM) , (Z)-FeCP-oxindole is well-suited for in vitro oncology models, particularly those investigating VEGFR-2 signaling in melanoma proliferation and survival. The compound's potency profile supports its use in dose-response experiments across a concentration range spanning approximately 100 nM to 10 µM, enabling robust characterization of VEGFR-2-dependent cellular responses without the confounding multi-kinase effects observed with the E-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-FeCP-oxindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.